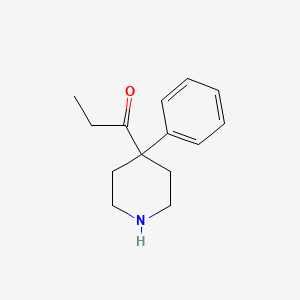

1-(4-Phenylpiperidin-4-yl)propan-1-one

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

34798-79-3 |

|---|---|

分子式 |

C14H19NO |

分子量 |

217.31 g/mol |

IUPAC 名称 |

1-(4-phenylpiperidin-4-yl)propan-1-one |

InChI |

InChI=1S/C14H19NO/c1-2-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3 |

InChI 键 |

JKRWYYCQYDMMBO-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C1(CCNCC1)C2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies for 1 4 Phenylpiperidin 4 Yl Propan 1 One and Its Analogs

Strategic Approaches to Piperidine (B6355638) Ring Construction

The piperidine scaffold is a ubiquitous motif in pharmaceuticals and natural products. rsc.org Its synthesis has been extensively studied, leading to a variety of strategic approaches. These can be broadly categorized into methods that form the ring through intramolecular reactions, those that construct it from two or more separate components via intermolecular reactions, and those that utilize reductive amination.

Intramolecular cyclization involves the formation of the piperidine ring from a single, linear substrate containing a nitrogen atom and one or more reactive sites. nih.gov This approach offers excellent control over stereochemistry, provided the acyclic precursor is constructed with precision. The key bond-forming event can be either a C-N or a C-C bond formation. nih.gov

Common strategies include:

Radical-Mediated Cyclization: This method can form the piperidine ring through the cyclization of nitrogen-centered or carbon-centered radicals onto a suitably positioned double or triple bond. For instance, radical cyclization of linear amino-aldehydes has been shown to be effective for producing various piperidines. nih.gov

Aza-Michael Reaction: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound or nitrile is a powerful tool for constructing the piperidine ring, particularly for creating substituted variants. nih.gov

Metal-Catalyzed Cyclization: Transition metals, such as palladium, gold, and ruthenium, can catalyze the intramolecular hydroamination or amination of alkenes and alkynes to form the piperidine ring under mild conditions. organic-chemistry.org Gold(I)-catalyzed intramolecular hydroamination of allenes, for example, can lead to the enantioselective formation of vinyl piperidines. organic-chemistry.org

Table 1: Overview of Intramolecular Cyclization Strategies for Piperidine Synthesis To view the interactive version of this table, please visit the source link.

| Cyclization Strategy | Key Reaction Type | Typical Precursor | Bond Formed | Reference |

|---|---|---|---|---|

| Radical Cyclization | Radical addition to alkene/alkyne | Amino-aldehyde or halide | C-C or C-N | nih.gov |

| Aza-Michael Addition | Conjugate addition | Amino α,β-unsaturated ester/ketone | C-N | nih.gov |

| Metal-Catalyzed | Hydroamination/Amination | Amino-alkene or Amino-alkyne | C-N | organic-chemistry.org |

| Lithiation-Cyclization | Nucleophilic substitution | N-Boc-(4-chlorobutyl)amine derivative | C-C | acs.org |

Intermolecular annulation strategies construct the piperidine ring by combining two or more components in a cycloaddition or condensation cascade. nih.gov These methods are highly convergent and allow for the rapid assembly of complex piperidine structures. The primary challenge lies in controlling regio- and stereoselectivity. nih.gov

Key intermolecular approaches include:

[4+2] Cycloadditions (Diels-Alder Reaction): The reaction of a 1-azadiene (or an equivalent) with an alkene (dienophile) can generate a tetrahydropyridine (B1245486) intermediate, which can be subsequently reduced to the desired piperidine. This method is particularly effective for creating highly functionalized rings.

[5+1] Annulations: These reactions combine a five-atom component with a one-atom component. For example, a "hydrogen borrowing" [5+1] annulation method using an iridium(III) catalyst can stereoselectively synthesize substituted piperidines from amino alcohols. nih.gov

[3+3] Annulations: This strategy involves the reaction of two three-atom fragments. For instance, the annulation of 1,3-azadienes with enolizable cyclic anhydrides can produce 2-oxopiperidines bearing multiple contiguous stereocenters. rsc.org

Table 2: Selected Intermolecular Annulation Reactions for Piperidine Synthesis To view the interactive version of this table, please visit the source link.

| Annulation Type | Reactant 1 | Reactant 2 | Ring Precursor Formed | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition | 1-Azadiene | Alkene | Tetrahydropyridine | mdpi.com |

| [5+1] Annulation | 1,4-Amino alcohol | Formaldehyde equivalent | Piperidine | nih.gov |

| [3+3] Annulation | 1,3-Azadiene | Glutaric Anhydride derivative | 2-Oxopiperidine | rsc.org |

Reductive amination is a cornerstone of amine synthesis and is frequently employed in the construction and functionalization of the piperidine ring. researchgate.net For ring construction, the intramolecular reductive amination of amino-aldehydes or amino-ketones is a common pathway. A prominent strategy involves the cyclization of δ-dicarbonyl compounds with ammonia (B1221849) or primary amines, followed by reduction of the resulting cyclic imine or enamine intermediates. youtube.com

This versatile reaction can be performed using various reducing agents, including catalytic hydrogenation (e.g., H₂, Pd/C) or hydride reagents such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netnih.gov The choice of reducing agent is critical for compatibility with other functional groups in the molecule. For instance, borane-pyridine complex has been shown to be an excellent and less toxic alternative to NaBH₃CN for the reductive amination of secondary amines like piperidine. tandfonline.com

Table 3: Common Reducing Agents in Reductive Amination for Piperidine Synthesis To view the interactive version of this table, please visit the source link.

| Reducing Agent | Typical Substrate | Key Advantages | Reference |

|---|---|---|---|

| H₂ / Pd/C | Imine / Enamine | High efficiency, clean byproducts | researchgate.net |

| Sodium Triacetoxyborohydride | Aldehyde/Ketone + Amine | Mild, tolerates acidic conditions | nih.gov |

| Sodium Cyanoborohydride | Imine / Iminium ion | Effective at neutral or slightly acidic pH | researchgate.net |

| Borane-Pyridine Complex | Aldehyde + Amine | Eliminates nitrile impurities, cost-effective | tandfonline.com |

Introduction of the 4-Phenyl Substituent and Propan-1-one Moiety

The creation of the 4-phenyl-4-propanoyl substitution pattern on the piperidine ring is a significant synthetic challenge. The quaternary carbon at C-4 must be constructed efficiently. This is typically achieved by functionalizing a 4-piperidone (B1582916) precursor or a related derivative.

Grignard reagents (R-Mg-X) are powerful nucleophiles used extensively for forming new carbon-carbon bonds. wikipedia.org Their application is central to installing substituents at the C-4 position of the piperidine ring. A common precursor for these syntheses is an N-protected 4-piperidone.

One direct route involves the reaction of a Grignard reagent with a nitrile. To synthesize 1-(4-phenylpiperidin-4-yl)propan-1-one, a potential strategy would be the sequential addition of two different Grignard reagents to a cyanohydrin derivative of 4-piperidone or, more directly, the reaction of an ethyl Grignard reagent with an N-protected 4-cyano-4-phenylpiperidine intermediate. The reaction of the Grignard reagent with the nitrile forms a magnesium-imine salt, which upon acidic hydrolysis yields the desired ketone. nih.gov

Alternatively, a process for preparing 4-amino-4-phenylpiperidines involves treating an N-protected 4-piperidone with an alkali metal cyanide and an amine to form an α-aminonitrile. This intermediate is then subjected to a Grignard reaction with a phenylmagnesium halide to install the phenyl group. google.com

Table 4: Application of Grignard Reagents in 4-Substituted Piperidine Synthesis To view the interactive version of this table, please visit the source link.

| Piperidine Precursor | Grignard Reagent | Intermediate/Product Type | Purpose | Reference |

|---|---|---|---|---|

| N-acetyl-4-benzoylpiperidine | Phenylmagnesium halide | Tertiary alcohol | Phenyl group addition | google.com |

| N-protected α-aminonitrile | Phenylmagnesium halide | 4-amino-4-phenylpiperidine | Phenyl group addition | google.com |

| N-protected 4-cyano-4-phenylpiperidine | Ethylmagnesium bromide | Propan-1-one | Propanoyl group formation | (Plausible) |

Once a key intermediate such as N-protected 4-cyano-4-phenylpiperidine or 4-carboxy-4-phenylpiperidine is synthesized, the final propan-1-one moiety can be constructed through functional group interconversion.

From a Nitrile Group: As mentioned, the reaction of ethylmagnesium bromide with a 4-cyano-4-phenylpiperidine derivative, followed by hydrolysis, is a direct route to the target ketone. This is often the most efficient method for converting a nitrile to a ketone.

From a Carboxylic Acid Group: If the synthetic route yields a 4-carboxy-4-phenylpiperidine derivative, it can be converted to the propan-1-one through several methods. The carboxylic acid can be activated, for example, by converting it to an acid chloride or a Weinreb amide. Subsequent reaction with an organometallic reagent like ethyllithium (B1215237) or ethylmagnesium bromide would furnish the desired ketone while minimizing over-addition to form a tertiary alcohol, a common side reaction with more reactive acid derivatives like acid chlorides.

These transformations highlight the versatility of piperidine chemistry, where a functional group "handle" at the C-4 position can be manipulated through a series of reliable organic reactions to achieve the desired molecular architecture.

N-Substitution Strategies on the Piperidine Ring

Modification of the nitrogen atom on the piperidine ring of this compound and its analogs is a common strategy to alter the compound's properties. These substitutions are crucial in synthetic schemes, often to introduce functional groups or to use the nitrogen as a point of attachment for larger molecular fragments. The methodologies for these substitutions range from classical alkylation reactions to the incorporation of protecting groups.

Methylation and Ethyl Group Introduction

The introduction of small alkyl groups such as methyl and ethyl onto the piperidine nitrogen is a fundamental transformation in the synthesis of 4-phenylpiperidine (B165713) derivatives. These groups can significantly influence the molecule's biological activity. For instance, in a series of σ1 receptor ligands, piperidines with a methyl moiety at the nitrogen atom showed high receptor affinity, while those with an ethyl group exhibited a slight increase in affinity compared to the unsubstituted compound. nih.gov

Common synthetic methods for N-methylation and N-ethylation include reductive amination and direct alkylation with alkyl halides.

Reductive Amination: This is a widely used method for forming C-N bonds. For N-methylation, the secondary amine of the piperidine ring can be treated with formaldehyde, while N-ethylation can be achieved using acetaldehyde. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride. nih.govnih.gov

Direct Alkylation: This approach involves the reaction of the piperidine nitrogen with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, ethyl bromide). The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net To favor monoalkylation and prevent the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to the reaction mixture, ensuring the piperidine is always in excess. researchgate.net

| Method | Reagents | Key Features |

| Reductive Amination (Methylation) | Formaldehyde, Reducing Agent (e.g., NaBH₄) | Mild conditions, high yields. nih.gov |

| Reductive Amination (Ethylation) | Acetaldehyde, Reducing Agent (e.g., NaBH₄) | Effective for introducing ethyl groups. nih.gov |

| Direct Alkylation | Alkyl Halide (e.g., MeI, EtBr), Base (e.g., K₂CO₃) | A straightforward method, requires control to avoid over-alkylation. researchgate.net |

Tosyl Group Incorporation

The tosyl (p-toluenesulfonyl) group is frequently used as a protecting group for the amine functionality in the piperidine ring. wikipedia.org The resulting N-tosyl sulfonamide is chemically robust and stable under a variety of reaction conditions, effectively masking the reactivity of the nitrogen atom. wikipedia.org This allows for chemical modifications to be performed on other parts of the molecule without interference from the piperidine nitrogen. The tosyl group can later be removed under specific reductive or strongly acidic conditions to regenerate the free amine. wikipedia.org

The most common method for incorporating a tosyl group is the reaction of the piperidine with tosyl chloride (TsCl) in the presence of a base. nih.gov Pyridine is often used as both the base and the solvent for this transformation.

The synthesis of N-tosyl piperidines can also be achieved through other routes, such as the iodocyclization of unsaturated tosylamides. organic-chemistry.org This method provides an alternative for constructing the N-tosylated piperidine ring itself. organic-chemistry.org The presence of the tosyl group can influence the biological properties of the final compound; for example, N-tosylated piperidine derivatives have shown considerably lower affinity for the σ1 receptor compared to their N-methylated counterparts. nih.gov

| Method | Reagents | Purpose |

| Reaction with Tosyl Chloride | Tosyl Chloride (TsCl), Base (e.g., Pyridine) | Protection of the piperidine nitrogen. nih.govwikipedia.org |

| Iodocyclization | Unsaturated Tosylamides, Oxone®, KI | Formation of N-tosyl piperidine rings. organic-chemistry.org |

Advanced Synthetic Transformations and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methodologies in organic chemistry. These principles, often referred to as "green chemistry," aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.innih.gov These approaches are increasingly being applied to the synthesis of complex molecules like this compound and its analogs. nih.gov

Advanced synthetic methods focus on improving reaction yields, reducing reaction times, and simplifying work-up procedures. rasayanjournal.co.in Key green chemistry strategies applicable to the synthesis of piperidine derivatives include:

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.govmdpi.com This technique has been successfully used for various organic reactions, including the synthesis of heterocyclic compounds. mdpi.com

Ultrasound-Promoted Reactions: Sonication can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. rasayanjournal.co.inresearchgate.net This method has been applied to the synthesis of N-substituted piperidin-4-ones. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using mechanochemical grinding reduces the environmental impact associated with solvent use and disposal. mdpi.comnih.gov This approach can also lead to higher yields and simpler purification processes. mdpi.com A solvent-free Friedländer synthesis has been reported as an effective protocol for preparing quinoline (B57606) derivatives, a principle that can be extended to other heterocyclic systems. nih.gov

Use of Greener Solvents and Catalysts: Replacing hazardous solvents with more environmentally benign alternatives, such as water or ionic liquids, is a core principle of green chemistry. rasayanjournal.co.inresearchgate.net Additionally, the development of efficient and recyclable catalysts can improve the atom economy and sustainability of synthetic processes. mdpi.com For example, an efficient green chemistry approach for the synthesis of N-substituted piperidones has been developed that presents significant advantages over classical methods. nih.gov

| Approach | Principle | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Shorter reaction times, higher yields, reduced side reactions. nih.govmdpi.com |

| Ultrasonic Synthesis | Application of ultrasound energy. | Enhanced reaction rates, milder conditions. rasayanjournal.co.inresearchgate.net |

| Solvent-Free Conditions | Reactions conducted without a solvent. | Reduced waste, minimal environmental impact, often simpler work-up. mdpi.comnih.gov |

| Aqueous Media | Using water as a solvent. | Environmentally friendly, inexpensive, safe. researchgate.net |

Structure Activity Relationship Sar Studies of 1 4 Phenylpiperidin 4 Yl Propan 1 One Derivatives

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic alteration of the lead compound structure is a cornerstone of medicinal chemistry, providing a deep understanding of the molecule's interaction with its biological target. For derivatives of 1-(4-phenylpiperidin-4-yl)propan-1-one, this has led to the development of compounds with a wide spectrum of potencies and properties.

The phenyl ring at the 4-position of the piperidine (B6355638) core is a crucial element for activity. Its interactions within the receptor binding pocket are significant, and modifications here can drastically alter the pharmacological profile.

Isosteric replacement of the C4-phenyl ring with various heteroaryl substituents has been explored. This strategy led to a novel class of 4-heteroaryl-4-anilidopiperidines with potent analgesic and anesthetic properties. nih.gov For instance, replacing the phenyl group with a 4-methylthiazol-2-yl moiety, in conjunction with other modifications, resulted in compounds with high analgesic potency and a favorable safety profile compared to fentanyl. nih.gov

In the context of fentanyl analogs, where the propan-1-one is part of an N-phenylpropanamide (anilido) group, substitutions on this anilide phenyl ring are also critical. Generally, this ring is intolerant to substitutions, with most modifications leading to a decrease in opioid receptor affinity and potency. However, small, electron-withdrawing groups at the para-position (4'-position) can sometimes be tolerated or slightly beneficial. nih.gov

| Modification Type | Substituent/Replacement | Impact on Biological Activity | Reference |

|---|---|---|---|

| Isosteric Replacement of C4-Phenyl | 4-Methylthiazol-2-yl | Led to compounds with high analgesic potency and improved safety profiles. | nih.gov |

| Substitution on Anilido Phenyl Ring | Para-Fluoro (p-F) | Generally tolerated; can maintain reasonable activity levels. | nih.gov |

| Substitution on Anilido Phenyl Ring | Para-Methyl (p-CH3) | Maintains reasonable levels of activity, though less than fentanyl. | nih.gov |

| Substitution on Anilido Phenyl Ring | Cyclohexyl replacement | Maintains reasonable levels of activity. | nih.gov |

The propan-1-one side chain at the C4-position is fundamental to the activity of these compounds. In the highly potent fentanyl series, this group is modified into an N-phenylpropanamide moiety. The nature of this acyl group is a key determinant of potency.

SAR studies have demonstrated that the N-propionyl group is optimal for activity among a series of N-alkanoyl derivatives. acs.org Both shortening the chain to an N-acetyl group (e.g., in acetylfentanyl) or lengthening it (e.g., to a butyryl group in butyrylfentanyl) typically results in a decrease in analgesic potency compared to the N-propionyl equivalent (fentanyl). acs.orgussc.gov Increasing the bulkiness of the N-alkanoyl group leads to a considerable drop in potency. acs.org

Furthermore, replacing the phenyl ring of the anilido group with heterocyclic substituents, such as a phenylpyrazole, has been shown to produce compounds with potent analgesic properties, although generally less potent than fentanyl but with a longer duration of action. nih.gov

| Acyl Group (in Anilide Derivatives) | Relative Potency | Reference |

|---|---|---|

| N-Acetyl | Lower than N-Propionyl | ussc.gov |

| N-Propionyl | Optimal for high potency (e.g., Fentanyl) | acs.org |

| N-Butyryl | Lower than N-Propionyl | ussc.gov |

| N-Acryloyl | Potent, but potency varies with other substitutions. | ussc.gov |

| N-Furanyl | Potent, but potency varies with other substitutions. | ussc.gov |

The substituent on the piperidine nitrogen plays a vital role in receptor interaction and is a primary driver of affinity and potency. A protonated nitrogen is essential for forming a key ionic bond with an aspartate residue in the opioid receptor. researchgate.net

The N-phenethyl group is considered the optimal substituent for high μ-opioid agonist activity in this class. mdpi.comnih.gov This is a consistent finding across many 4-anilidopiperidine derivatives. Replacing the N-phenethyl group with smaller alkyl groups or a simple N-methyl group significantly reduces potency. Conversely, N-benzyl derivatives have been found to be inactive. nih.gov The ethylene (B1197577) linker in the phenethyl group appears to be the optimal bridge between the aromatic moiety and the piperidine nitrogen. nih.gov

| N-Substituent | Impact on Analgesic Activity | Reference |

|---|---|---|

| Phenethyl | Optimal for high potency. | mdpi.comnih.gov |

| Benzyl | Results in inactive compounds. | nih.gov |

| Methyl | Significantly reduced potency compared to phenethyl. | nih.gov |

| Allyl | Reduced potency. | nih.gov |

| Cyclopropylmethyl | Reduced potency. | nih.gov |

Stereochemistry exerts a profound influence on the biological activity of 4-phenylpiperidine (B165713) derivatives. The spatial arrangement of substituents can dictate the molecule's ability to adopt the correct conformation for receptor binding.

When substituents are introduced on the piperidine ring, such as a methyl group at the 3-position, stereoisomers (cis and trans) are formed with vastly different potencies. The cis-3-methyl derivative of fentanyl, for example, is significantly more potent than its trans counterpart and fentanyl itself. nih.gov However, introducing groups larger than methyl at the 3-position severely reduces analgesic potency. nih.goveurekaselect.com This suggests a strict steric requirement in the binding pocket. nih.gov

Recent studies have also highlighted the importance of atropisomerism (axial chirality) when the anilide phenyl ring is substituted at the ortho-position. It was discovered that stable atropisomers could be separated, with one enantiomer (the aR-form) acting as a potent μ-opioid receptor agonist and the other (the aS-form) acting as an antagonist. acs.org Furthermore, conformational analysis suggests that potent agonists typically prefer a chair conformation where the 4-aryl substituent is in an axial orientation, allowing for better mimicry of rigid opioids like morphine. nih.govnih.gov

Computational Modeling in SAR Elucidation

Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, has become an indispensable tool for understanding the SAR of this compound derivatives. nih.gov These methods provide a molecular-level rationale for experimentally observed activities. olemiss.edu

Molecular docking studies of fentanyl analogs into the μ-opioid receptor have consistently identified key interactions. olemiss.edu A critical interaction is the salt bridge formed between the protonated piperidine nitrogen and the highly conserved aspartate residue (Asp147) in transmembrane helix 3 (TM3) of the receptor. researchgate.net The N-phenethyl group typically binds in a hydrophobic pocket, while the anilide phenyl ring occupies another subpocket. researchgate.net

3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) have been employed to build predictive models. nih.govnih.gov These models use steric and electrostatic fields to correlate molecular properties with biological activity. Contour maps generated from these analyses highlight regions where bulky groups are favorable (sterically favored) or unfavorable, and where positive or negative electrostatic potential enhances activity, thereby guiding the design of new, more potent analogs. nih.gov

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling distills the complex structural information of active molecules into a simplified 3D arrangement of essential chemical features necessary for biological activity. nih.gov For fentanyl-like μ-opioid agonists, several key pharmacophore models have been developed.

A widely accepted pharmacophore for this class includes the following features:

A positive ionizable feature: Represented by the basic piperidine nitrogen, which is protonated at physiological pH. nih.gov

Hydrophobic/Aromatic regions: At least two hydrophobic sites, one occupied by the N-phenethyl group and another by the C4-phenyl (or anilide-phenyl) group. nih.gov

A hydrogen bond acceptor: Often associated with the carbonyl oxygen of the propanamide side chain. nih.gov

One distinct pharmacophore model proposes that the optimal conformation involves the piperidine ring in a chair form with both the N-phenethyl and the 4-phenylpropanamide substituents in equatorial positions. researchgate.net These models serve as 3D queries for virtual screening of chemical databases to identify novel scaffolds that possess the required features for μ-opioid receptor binding and activation. nih.gov

Receptor Binding and Mechanistic Investigations of 1 4 Phenylpiperidin 4 Yl Propan 1 One Analogs

Affinity Profiling at Diverse Biological Targets

Analogs based on the 1-(4-phenylpiperidin-4-yl)propan-1-one structure have been evaluated against a diverse panel of biological targets to elucidate their mechanism of action and potential therapeutic applications. These investigations have revealed significant interactions with sigma receptors, adrenoceptors, and various other G-protein coupled receptors, highlighting a promiscuous yet often potent binding profile that is highly dependent on the specific structural modifications of the parent molecule.

Sigma (σ1 and σ2) Receptor Interactions and Selectivity

The sigma (σ) receptors, comprising σ1 and σ2 subtypes, are unique intracellular proteins implicated in a variety of cellular functions and are targets for numerous psychoactive drugs. researchgate.net The 4-phenylpiperidine (B165713) scaffold is a well-established pharmacophore for sigma receptor ligands.

Research has shown that modifications to this scaffold significantly influence binding affinity and selectivity. For instance, a series of 3- and 4-hydroxypiperidine (B117109) compounds, starting from a scaffold with known dopamine (B1211576) D4 activity, were characterized as potent σ1 modulators. chemrxiv.org The divergence in activity between the D4 and σ1 receptors was found to be dependent on specific substitutions. Analogs incorporating an NH-indazole moiety, such as compound 12c (a trifluoromethyl indazole analog), demonstrated exceptionally high affinity for the σ1 receptor with a Ki value of 0.7 nM and over 800-fold selectivity against the D4 receptor. chemrxiv.org

Another notable analog, 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (PPBP), is recognized as a potent σ1-receptor ligand. nih.gov Studies have confirmed its high affinity and its role in providing ischemic neuroprotection, an effect mediated through its interaction with the σ1 receptor. nih.gov The binding of these piperidine-based analogs is thought to involve a key interaction between the basic nitrogen of the piperidine ring and the glutamate (B1630785) 172 (Glu172) residue within the σ1 receptor binding site. chemrxiv.org

While many analogs show a preference for the σ1 subtype, selectivity for the σ2 receptor has also been explored. The structural elements that impact σ2 selectivity are subtle, often involving modifications to the N-substituent of the piperidine ring. The development of ligands with high selectivity for either σ1 or σ2 remains a key objective in leveraging the therapeutic potential of targeting these receptors.

Table 1: Sigma Receptor Binding Affinities of Selected 4-Phenylpiperidine Analogs

| Compound | σ1 Receptor Ki (nM) | Dopamine D4 Receptor Ki (nM) | Selectivity (σ1 vs D4) |

|---|---|---|---|

| 12a (NH-indazole analog) | 1.2 | 860 | >700-fold |

| 12c (Trifluoromethyl indazole analog) | 0.7 | 580 | 829-fold |

| 13g (2-methylphenyl analog) | 37 | >10,000 | >270-fold |

| 14a (6-chloro-2-indole analog) | 8.1 | 149 | 18-fold |

Data sourced from ChemRxiv. chemrxiv.org

Alpha1-Adrenoceptor (α1-AR) Binding Dynamics

Alpha-1 adrenergic receptors (α1-ARs), which include the α1A, α1B, and α1D subtypes, are G-protein coupled receptors that mediate the contractile effects of catecholamines in smooth muscle, particularly in blood vessels. guidetopharmacology.org The 4-phenylpiperidine moiety is a core component in several series of potent and selective α1-AR antagonists. nih.govnih.gov

Studies on a series of 4-phenylpiperidine-2,6-diones linked to a phenylpiperazine moiety revealed high-affinity binding to human cloned α1-AR subtypes, with affinities in the nanomolar range. nih.gov The length of the alkyl chain connecting the two cyclic moieties was found to be critical for affinity. Specifically, one analog, 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione (compound 34), displayed a pKi of 8.74 for the α1A-AR subtype, demonstrating approximately 10-fold selectivity over the α1B and α1D subtypes. nih.gov Functionally, these compounds behaved as antagonists, blocking norepinephrine-induced stimulation of inositol (B14025) phospholipid hydrolysis. nih.gov

Quantitative structure-activity relationship (QSAR) studies on dihydropyrimidone derivatives attached to a 4-phenylpiperidine side chain further confirmed the importance of this scaffold for α1A-adrenoceptor antagonism. nih.gov These analyses help to ascertain the role of different substituents in explaining the observed binding potencies of these analogs. The primary signaling mechanism for α1-ARs involves coupling to Gq/11 proteins, which activates phospholipase C, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium. guidetopharmacology.org

Table 2: α1-Adrenoceptor Subtype Affinities for a Selected 4-Phenylpiperidine Analog

| Compound | α1A-AR pKi | α1B-AR pKi | α1D-AR pKi |

|---|---|---|---|

| Compound 34 | 8.74 | ~7.7 | ~7.7 |

Data represents the binding affinity of 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione. Sourced from PubMed. nih.gov

T-type Calcium Channel (Cav3.1, Cav3.2) Modulation

T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) are low-voltage activated channels that play a crucial role in neuronal excitability and pain signaling. nih.govmdpi.com While direct studies on this compound are limited, research on structurally related piperidine and piperazine (B1678402) compounds indicates that this chemical class can interact with T-type calcium channels.

A series of novel diphenylpiperazine derivatives were synthesized and evaluated for their inhibitory activity against T-type channels. nih.gov Using whole-cell patch-clamp recordings on HEK293 cells expressing the channels, several compounds were identified as effective blockers. Similarly, the discovery of a series of 1,4-substituted piperidines as potent and selective T-type calcium channel antagonists has been reported. researchgate.net Optimization of initial screening leads resulted in a 3-axial fluoropiperidine analog (compound 30 ) with a significantly improved selectivity profile over other channels like hERG and L-type calcium channels. researchgate.net This compound demonstrated robust efficacy in a rat model of absence epilepsy, a condition where T-type channels are known to be key drivers. researchgate.net

These findings suggest that the piperidine/piperazine core, a central feature of this compound analogs, is a viable scaffold for developing modulators of T-type calcium channels. The specific substitutions on the piperidine ring and its nitrogen atom are critical for conferring potency and selectivity.

G-protein Coupled Receptor (GPCR) Interaction Mechanisms

The majority of receptors for which 4-phenylpiperidine analogs show affinity are G-protein coupled receptors (GPCRs). This includes the adrenergic, dopaminergic, serotoninergic, muscarinic, and histaminergic receptors discussed in this article. The interaction of these ligands with their respective GPCRs is typically characterized by competitive binding at the orthosteric site, where the endogenous neurotransmitter would normally bind.

Dopaminergic (D1, D2, D3), Muscarinic, Histaminergic H1, and Adrenergic (α1, α2) Receptor Affinities

Beyond their primary targets, 4-phenylpiperidine analogs exhibit a broad spectrum of affinities for other GPCRs, contributing to their complex pharmacological profiles.

Dopaminergic Receptors: The 4-phenylpiperidine scaffold is a component of many ligands targeting dopamine D2-like receptors (D2, D3, D4). Modification of a partial D2 agonist generated a series of functional D2 antagonists with fast-off kinetics. nih.gov One such analog, pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), showed low micromolar affinity for the D2 receptor in vitro. researchgate.net Other studies have focused on achieving selectivity for the D4 receptor, a potential target for glioblastoma. mdpi.com A 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) analog (compound 19 ) displayed high D4 affinity (pKi = 8.82) and significant selectivity over D2 (380-fold) and D3 (162-fold) receptors. mdpi.com

Muscarinic Receptors: Analogs of 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) have been studied for their binding to muscarinic receptor subtypes (M1-M4). nih.gov The structural requirements for high-affinity binding were found to differ across subtypes, with M3 receptors showing more stringent requirements. Another study on 1-methyl-4-phenylpiperidine (B1593372) analogs identified compounds with affinity for M1, M3, and M5 receptors in the sub-micromolar range. researchgate.net

Histaminergic H1 Receptors: While direct data on this compound is scarce, related piperazine derivatives have been evaluated as H1-receptor antagonists. nih.gov A series of 4-(diphenylmethyl)-1-piperazine derivatives were found to be potent in vitro H1-receptor antagonists. nih.gov The cyclization of the aromatic head group and the amine moiety in H1 antagonists, which often contain piperidine or piperazine rings, has been shown to have a pronounced effect on binding kinetics. nih.gov

Adrenergic Receptors (α1/α2): As detailed in section 4.1.2, these compounds often show high affinity for α1-adrenoceptors. nih.gov Screening for selectivity often includes α2-adrenoceptors. For example, a series of 4'-substituted phenyl-4-piperidinylmethanol derivatives were evaluated for selectivity against α1 and α2 receptors, among others, to identify selective 5-HT2A ligands. nih.gov

Table 3: Binding Affinities (Ki, nM) of Analogs at Various GPCRs

| Compound Class | D2 | D3 | α1A | 5-HT2A | σ1 |

|---|---|---|---|---|---|

| Pridopidine Analog | >1000 | - | - | - | 155 |

| D4-selective Analog (19) | ~1200 | ~500 | - | - | - |

| α1A-selective Analog (34) | - | - | 1.8* | - | - |

| 5-HT2A-selective Analog | >500 | - | >500 | 1.63 | - |

*Ki value calculated from pKi of 8.74. Data compiled from multiple sources. nih.govnih.govresearchgate.netmdpi.com

Serotoninergic (5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT6) Receptor Affinities

The 4-phenylpiperidine structure is also a key element in ligands targeting serotonin (B10506) (5-HT) receptors.

5-HT2A and 5-HT2C Receptors: A series of 4'-substituted phenyl-4-piperidinylmethanol and benzoyl-4-piperidine derivatives were synthesized as potential 5-HT2A receptor ligands. One compound, (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol , showed very high potency for the 5-HT2A receptor (Ki = 1.63 nM) with over 300-fold selectivity against other 5-HT subtypes, dopamine D2, and adrenergic receptors. nih.gov Furthermore, 4-phenylpiperidine-2-carboxamide analogs have been identified as selective positive allosteric modulators (PAMs) of the 5-HT2C receptor, enhancing the receptor's response to serotonin. nih.gov

Other 5-HT Receptors: Broader screening efforts often reveal affinities at other 5-HT receptor subtypes. For instance, the BindingDB database shows that the simple 4-phenylpiperidine core has been tested against 5-HT1A, 5-HT2C, and 5-HT3A receptors, though with lower affinity (Ki values in the micromolar to high nanomolar range). The development of multi-target ligands often involves optimizing affinity across several receptors, such as combining 5-HT1A and 5-HT2A antagonism. The specific substitution patterns on the phenyl ring and the piperidine nitrogen are crucial in determining the affinity and selectivity profile across the diverse family of serotonin receptors.

Table 4: Serotonin Receptor Binding Affinities for Selected 4-Phenylpiperidine Analogs

| Analog Type | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT6 Ki (nM) | 5-HT7 Ki (nM) |

|---|---|---|---|---|

| Phenyl-4-piperidinylmethanol | 1.63 | >500 | >500 | >500 |

| 4-Phenylpiperidine (core) | 90,000 | 440 | - | - |

| 4-Phenylpiperidine-2-carboxamide | No PAM activity | PAM activity | - | - |

Mu-Opioid Receptor (MOR) Binding Characteristics

Analogs of this compound, particularly those belonging to the 4-anilinopiperidine class such as fentanyl, exhibit high affinity and selectivity for the mu-opioid receptor (MOR). nih.gov The binding affinity, typically quantified by the inhibition constant (Kᵢ), is a crucial determinant of a compound's potency. Extensive research has been conducted to determine the Kᵢ values for a wide range of opioid drugs at the human MOR using single, uniform binding assays to allow for meaningful comparison. nih.gov

These studies reveal a broad spectrum of binding affinities among opioid agonists. For instance, the potent fentanyl analog, sufentanil, displays a Kᵢ value in the sub-nanomolar range (0.1380 nM), indicating extremely high affinity. In contrast, other opioids like tramadol (B15222) show much lower affinity, with a Kᵢ in the micromolar range (12.486 µM). nih.gov Fentanyl itself, a key compound structurally related to the 4-phenylpiperidine scaffold, demonstrates high-affinity binding, which is a characteristic feature of this chemical class. nih.govnih.gov The affinity of these compounds for the MOR is significantly higher than for other opioid receptor types like the delta (DOR) and kappa (KOR) receptors, establishing them as MOR-selective ligands. researchgate.net

The table below presents the binding affinities (Kᵢ) of several representative opioid agonists at the human mu-opioid receptor, categorized by their potency.

| Compound | Kᵢ (nM) | Potency Category |

| Sufentanil | 0.138 | High (Kᵢ < 1 nM) |

| Buprenorphine | 0.449 | High (Kᵢ < 1 nM) |

| Hydromorphone | 0.613 | High (Kᵢ < 1 nM) |

| Oxymorphone | 0.814 | High (Kᵢ < 1 nM) |

| Morphine | 1.16 | Moderate (Kᵢ = 1-100 nM) |

| Fentanyl | 1.34 | Moderate (Kᵢ = 1-100 nM) |

| Methadone | 3.01 | Moderate (Kᵢ = 1-100 nM) |

| Oxycodone | 15.6 | Moderate (Kᵢ = 1-100 nM) |

| Hydrocodone | 33.1 | Moderate (Kᵢ = 1-100 nM) |

| Meperidine | 140 | Low (Kᵢ > 100 nM) |

| Codeine | 2620 | Low (Kᵢ > 100 nM) |

| Tramadol | 12486 | Low (Kᵢ > 100 nM) |

Data sourced from a comparative study using a single binding assay in a cell membrane preparation expressing recombinant human MOR. nih.gov

Neurotransmitter Transporter (DAT, SERT) Interaction Assessments

Certain analogs of this compound, such as pyrovalerone and its derivatives, are potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.gov These compounds, however, are generally poor inhibitors of the serotonin transporter (SERT). nih.gov The interaction with these transporters is a key aspect of their pharmacological profile, as the inhibition of dopamine reuptake is associated with psychostimulant effects. nih.gov

Structure-activity relationship studies on pyrovalerone analogs have demonstrated that modifications to the phenyl ring and the alkyl chain can significantly alter their potency and selectivity for DAT and SERT. nih.gov For example, compounds with a 4-methylphenyl group, like pyrovalerone itself, are potent DAT inhibitors. nih.gov The affinity for these transporters is often measured by the concentration of the drug that inhibits 50% of radioligand binding (IC₅₀). Research has shown that pyrovalerone analogs such as α-pyrrolidinovalerophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV) are high-affinity inhibitors of DAT. nih.gov The prolonged duration of action of these compounds has been linked to their persistent binding and slow dissociation kinetics at the dopamine transporter. nih.gov

The following table summarizes the binding affinities of selected pyrovalerone analogs for the human dopamine and serotonin transporters.

| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) |

| Pyrovalerone (4a) | 16.4 | 3350 |

| 1-(Phenyl)-2-pyrrolidin-1-yl-pentan-1-one (4b) | 26.3 | >10000 |

| 1-(4-Chlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one (4c) | 12.1 | 7400 |

| 1-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one (4u) | 3.2 | 1480 |

| 1-(Naphthalen-2-yl)-2-pyrrolidin-1-yl-pentan-1-one (4t) | 4.0 | 222 |

Data derived from studies on a family of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogs. nih.gov

Ligand-Receptor Interaction Analysis

Identification of Key Binding Pocket Residues

The interaction between 4-phenylpiperidine-based ligands and the mu-opioid receptor occurs within a defined binding pocket formed by several transmembrane (TM) domains. Site-directed mutagenesis and computational modeling studies have identified specific amino acid residues that are critical for ligand binding and receptor activation. nih.gov

A highly conserved aspartate residue in TM3, Asp147 (D3.32), is considered a crucial anchor point, forming an ionic interaction with the protonated nitrogen atom common to most opioid ligands. nih.gov Other key residues that have been identified include:

His297 (H6.52) in TM6: Mutation of this residue can result in a complete loss of detectable agonist binding, highlighting its essential role. nih.govfsu.edu

Tyr326 (Y7.43) in TM7: This residue is involved in interactions with a wide spectrum of opioid agonists and antagonists. nih.govfsu.edu Its mutation generally leads to a decreased affinity for ligands. nih.gov

Asn150 (N3.35) in TM3 and Trp293 (W6.48) in TM6: These residues are part of an allosteric sodium ion binding site. nih.gov Interactions with these residues can influence agonist efficacy, distinguishing between full agonists, partial agonists, and antagonists. nih.gov

Ile322 in TM7: This residue has been shown to be important for the dynamic recognition and entry pathway of ligands like morphine into the binding pocket. frontiersin.org

These residues, among others, create a specific chemical environment that allows for the high-affinity and selective binding of ligands like fentanyl and its analogs. nih.govnih.gov The binding of endogenous peptides, such as endomorphin-1, involves interactions with a broader range of residues, essentially filling the entire binding cavity. frontiersin.org

Analysis of Conformational Changes Upon Ligand Binding

The binding of an agonist to the mu-opioid receptor is not a static event but rather a dynamic process that induces significant conformational changes in the receptor's structure. mdpi.com These changes are essential for transitioning the receptor from an inactive to an active state, capable of engaging intracellular signaling partners. frontiersin.org

A hallmark of GPCR activation is a large-scale outward movement of the intracellular end of transmembrane helix 6 (TM6), which opens up a cavity on the cytoplasmic side of the receptor. nih.govelifesciences.org This movement is often accompanied by more subtle rearrangements of other transmembrane helices. Molecular dynamics simulations have shown that different agonists can stabilize distinct receptor conformations. nih.govmdpi.com For example, the high-efficacy agonist norbuprenorphine (B1208861) was found to engage a different subset of residues and induce a different set of receptor conformations compared to the low-efficacy agonist buprenorphine. nih.gov

These ligand-specific conformations are thought to be the basis for differing efficacies and the phenomenon of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein vs. β-arrestin pathways). mdpi.comfrontiersin.org The ability of a ligand to stabilize a particular active conformation (R*) is a direct measure of its intrinsic efficacy. elifesciences.org The rotameric state of key "toggle switch" residues, such as Trp293 (W6.48), is crucial in propagating the conformational changes from the ligand-binding pocket to the intracellular G protein-coupling domain. nih.govmdpi.com

Mechanisms of Cellular Action

Signal Transduction Pathway Modulation

Upon agonist binding and subsequent conformational change, the mu-opioid receptor activates intracellular signal transduction pathways. mdpi.com As a G protein-coupled receptor (GPCR), the MOR primarily couples to inhibitory G proteins of the Gαi/o family. nih.govnih.gov The activation process follows a classical GPCR signaling cascade:

G Protein Activation: The active receptor conformation promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the heterotrimeric G protein. researchgate.net

Subunit Dissociation: This GTP binding causes the G protein to dissociate into its constituent Gα-GTP and Gβγ subunits. researchgate.net

Downstream Effector Modulation: Both the Gα-GTP and Gβγ subunits can then interact with and modulate the activity of various downstream effector proteins. nih.gov

The primary downstream signaling events initiated by MOR activation include:

Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net

Modulation of Ion Channels: The Gβγ subunit plays a significant role in modulating ion channel activity. It directly activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. researchgate.net Simultaneously, it inhibits voltage-gated calcium channels (N-type and L-type), reducing calcium influx. nih.govresearchgate.net

Together, these actions decrease neuronal excitability and inhibit neurotransmitter release, which are the cellular mechanisms underlying the analgesic effects of MOR agonists. nih.gov In addition to the canonical G protein pathway, MORs can also signal through the β-arrestin pathway, which is involved in receptor desensitization, internalization, and potentially some of the adverse effects associated with opioid use. nih.govnih.gov

Ligand-Bias Mechanisms in Receptor Activation

The concept of ligand bias, also known as functional selectivity or biased agonism, has emerged as a pivotal paradigm in G protein-coupled receptor (GPCR) pharmacology. It describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another, even when acting on the same receptor. nih.govmdpi.com This phenomenon moves beyond the traditional view of agonists as simple "on" switches for all of a receptor's signaling capabilities. Instead, it posits that different ligands can stabilize distinct conformational states of the receptor, leading to differential engagement with intracellular signaling partners like G proteins and β-arrestins. mdpi.commdpi.com

For opioid receptors, this concept holds significant therapeutic promise. The prevailing hypothesis suggests that the activation of G protein signaling pathways is primarily responsible for the desired analgesic effects of opioids. nih.gov Conversely, the recruitment of β-arrestin proteins is thought to be linked to many of the undesirable side effects, such as respiratory depression, tolerance, and constipation. nih.govnih.gov Consequently, the development of G protein-biased μ-opioid receptor (MOR) agonists is a major goal in medicinal chemistry, with the aim of creating safer and more effective analgesics. acs.orgnih.gov

The activation of a GPCR, such as the μ-opioid receptor, by an agonist initiates a cascade of intracellular events. This begins with a conformational change in the receptor, which promotes the coupling of heterotrimeric G proteins (primarily of the Gαi/o family for opioid receptors). nih.gov This coupling leads to the dissociation of the G protein subunits and the subsequent modulation of downstream effectors, such as adenylyl cyclase, resulting in the desired cellular response. nih.gov

Following activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular domains. This phosphorylation increases the receptor's affinity for β-arrestin proteins. nih.govbiomolther.org The binding of β-arrestin serves two primary functions: it desensitizes the G protein signaling by sterically hindering further G protein coupling, and it initiates a second wave of signaling through G protein-independent pathways. nih.govnih.govresearchgate.net β-arrestins can act as scaffold proteins, recruiting other signaling molecules and initiating pathways that are distinct from those activated by G proteins. nih.govresearchgate.net

A ligand's bias is determined by its relative efficacy in activating the G protein pathway versus the β-arrestin recruitment pathway. A "balanced" agonist will activate both pathways to a similar extent. In contrast, a "biased" agonist will show a preference for one pathway over the other. nih.gov The degree of bias can be quantified using various in vitro assays that measure G protein activation (e.g., [³⁵S]GTPγS binding assays) and β-arrestin recruitment (e.g., bioluminescence resonance energy transfer [BRET] or enzyme complementation assays). mdpi.comnih.gov

While specific data for this compound and its direct analogs are not extensively available in publicly accessible literature, the principles of ligand bias derived from other opioid ligands, including those with a 4-phenylpiperidine scaffold, provide a framework for understanding their potential mechanisms. The structure-activity relationship (SAR) for biased agonism is complex, with subtle changes to a ligand's chemical structure potentially having profound effects on its signaling profile. mdpi.com

For instance, research on the G protein-biased MOR agonist oliceridine (B1139222) (TRV130) has demonstrated that it is possible to separate the analgesic effects from some of the adverse effects. nih.govresearchgate.net Oliceridine was designed to be a potent G protein activator with significantly reduced β-arrestin recruitment compared to morphine. nih.gov This biased signaling profile is thought to contribute to its improved safety profile concerning respiratory depression and gastrointestinal dysfunction. frontiersin.org

The molecular determinants of ligand bias are an area of active investigation. It is believed that biased agonists stabilize receptor conformations that are subtly different from those stabilized by balanced agonists. These distinct conformations likely present different intracellular surfaces for interaction with either G proteins or β-arrestins, which are themselves complex proteins with their own conformational dynamics. mdpi.commdpi.com The interaction between the ligand, the receptor, and the intracellular signaling partner is a dynamic process, and understanding these interactions at a molecular level is key to the rational design of new biased ligands. mdpi.com

The following table provides a conceptual framework for how the functional selectivity of hypothetical analogs of this compound might be presented, based on common assays used in the field. Note: This table is illustrative and does not represent actual experimental data for the specified compounds.

| Compound | MOR Binding Affinity (Ki, nM) | G Protein Activation (EC50, nM) [% Emax vs DAMGO] | β-Arrestin Recruitment (EC50, nM) [% Emax vs DAMGO] | Bias Factor (G protein vs β-arrestin) |

| Analog A | 1.5 | 10 [95%] | 25 [80%] | Balanced |

| Analog B | 2.1 | 8 [90%] | >1000 [15%] | G Protein Biased |

| Analog C | 5.3 | 50 [40%] | 15 [90%] | β-Arrestin Biased |

| Morphine | 2.5 | 20 [100%] | 30 [100%] | Balanced |

| Oliceridine | 1.8 | 15 [85%] | 500 [25%] | G Protein Biased |

This table is a hypothetical representation to illustrate the concept of ligand bias.

Computational and Theoretical Chemistry Studies of 1 4 Phenylpiperidin 4 Yl Propan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These studies provide valuable insights into molecular geometry, reactivity, and spectroscopic characteristics.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are cornerstones of computational chemistry, enabling the visualization and prediction of molecular structures, interactions, and conformational changes over time. These techniques are crucial for understanding how a ligand like 1-(4-phenylpiperidin-4-yl)propan-1-one might interact with a biological receptor.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein receptor. This method evaluates the binding affinity and interaction patterns by simulating the ligand within the active site of the protein. The process involves scoring functions that rank different binding poses based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

While specific docking studies for this compound are not extensively detailed in the available literature, research on structurally similar compounds illustrates the approach. For instance, in silico docking studies have been performed on derivatives such as 3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-one to determine their binding conformations with enzymes like cyclooxygenase-2 (COX-2). researchgate.net Such studies help identify key amino acid residues in the protein's active site that are crucial for binding and can elucidate the mechanism of action. researchgate.net The goal of these investigations is to understand structure-activity relationships (SAR) and to guide the design of more potent and selective molecules. bibliotekanauki.pl

Predicting the binding affinity between a ligand and its protein target is a primary goal in structure-based drug design. Binding free energy calculations provide a quantitative measure of this affinity. These calculations are computationally demanding but offer a more rigorous evaluation than standard docking scores. Methods like Free Energy Perturbation (FEP) and Linear Interaction Energy (LIE) are employed to compute the thermodynamics of the binding process.

These calculations are based on statistical thermodynamics and molecular dynamics simulations, which model the conformational changes and energetic contributions involved in the formation of the ligand-protein complex. While specific binding free energy calculations for this compound have not been reported, the principles are widely applied in drug discovery to refine lead compounds and accurately predict their potency before synthesis.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy surface (PES) is a theoretical map that represents the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify the most stable conformations (energy minima) and the energy barriers between them (transition states).

This analysis is critical for understanding a molecule's flexibility and the specific three-dimensional shape it is likely to adopt. For a molecule like this compound, understanding its preferred conformations is essential, as only specific shapes may be able to fit into the binding site of a biological target. Density Functional Theory (DFT) is a common method used to calculate the energies associated with different conformations and map the potential energy surface. nih.govnih.gov

Prediction of Molecular Descriptors and Reactivity Indices

Molecular descriptors are numerical values that characterize the properties of a molecule. They can be derived from its chemical structure and are used to predict physicochemical properties, reactivity, and biological activity through Quantitative Structure-Activity Relationship (QSAR) models.

Table 1: Global Chemical Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Represents the electron-donating ability of a molecule. Higher values indicate a better electron donor. |

| LUMO Energy (ELUMO) | - | Represents the electron-accepting ability of a molecule. Lower values indicate a better electron acceptor. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates the chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. Harder molecules are less reactive. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness. Softer molecules are more reactive. |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

In drug discovery, it is crucial to optimize not only the potency of a compound but also its physicochemical properties to ensure it has a good pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). Lipophilicity and ligand efficiency are key metrics used for this purpose.

Lipophilicity , often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), measures a compound's solubility in fatty or non-polar environments. While a certain degree of lipophilicity is needed for membrane permeability, excessively high values can lead to poor solubility, high metabolic clearance, and off-target toxicity.

Ligand Efficiency (LE) is a metric that relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms, or heavy atom count, HAC). csmres.co.uk It helps in identifying small "efficient" fragments that can be grown into potent leads without becoming excessively large. csmres.co.uktaylorandfrancis.com

Table 2: Key Lipophilicity and Ligand Efficiency Metrics

| Metric | Formula / Definition | Significance in Drug Discovery |

| Lipophilicity (logP) | log ([solute]octanol / [solute]water) | Crucial for membrane permeability and solubility. For oral drugs, a logP < 5 is generally desired. |

| Ligand Efficiency (LE) | ΔG / N or 1.4(-logIC50) / N (where N = heavy atom count) | Measures the binding energy per heavy atom. Helps prioritize smaller, more efficient hits for lead optimization. A value ≥ 0.3 is often considered favorable. csmres.co.uk |

| Lipophilic Ligand Efficiency (LLE/LipE) | pIC50 - logP | Assesses the balance between potency and lipophilicity. An LLE in the range of 5-7 is often targeted for optimized drug candidates. csmres.co.uk |

Lack of Publicly Available Research on

As of the current date, a thorough review of publicly accessible scientific literature and databases reveals a significant gap in research pertaining to the computational and theoretical chemistry of this compound. Specifically, there is no available information regarding in silico screening and virtual ligand design studies focused on this particular compound.

The scientific community has not published research that would allow for a detailed discussion of its use in virtual ligand design or its performance in in silico screening campaigns. Therefore, any attempt to generate content on this specific topic would be speculative and not based on verifiable scientific evidence.

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation Methodological Focus

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. While specific experimental spectra for 1-(4-phenylpiperidin-4-yl)propan-1-one are not widely published, the expected chemical shifts can be predicted based on the functional groups and electronic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl ring, the piperidine (B6355638) ring, and the propanoyl group.

Aromatic Protons: The protons on the phenyl ring would typically appear in the downfield region, approximately between δ 7.2 and 7.4 ppm.

Piperidine Protons: The protons on the piperidine ring would produce more complex signals in the aliphatic region. The protons adjacent to the nitrogen atom (H-2 and H-6) are expected to be found further downfield (around δ 2.5-3.2 ppm) compared to the protons at the H-3 and H-5 positions (around δ 1.8-2.2 ppm) due to the deshielding effect of the nitrogen.

Propanoyl Protons: The ethyl group of the propanoyl moiety would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group (around δ 2.4-2.8 ppm) and a triplet for the terminal methyl protons (-CH₃) further upfield (around δ 0.9-1.2 ppm).

NH Proton: A broad singlet corresponding to the N-H proton of the piperidine ring is also expected, typically in the range of δ 1.5-3.0 ppm, though its position can vary with solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The most downfield signal would be the carbonyl carbon (C=O) of the ketone, anticipated in the δ 200-215 ppm region.

Aromatic Carbons: The carbons of the phenyl ring are expected to resonate in the δ 125-145 ppm range.

Quaternary Carbon: The C-4 carbon of the piperidine ring, which is bonded to both the phenyl and propanoyl groups, would appear as a unique quaternary signal.

Piperidine Carbons: The methylene carbons of the piperidine ring would be found in the δ 40-55 ppm region.

Propanoyl Carbons: The aliphatic carbons of the propanoyl group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table contains predicted data based on standard chemical shift values for similar functional groups.

| Assignment | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | 7.2 - 7.4 | 125 - 130 |

| Aromatic C (quaternary) | - | 140 - 145 |

| Piperidine C-H (α to N) | 2.5 - 3.2 | 45 - 55 |

| Piperidine C-H (β to N) | 1.8 - 2.2 | 30 - 40 |

| Piperidine C (quaternary) | - | 40 - 50 |

| -C(=O)-CH₂- | 2.4 - 2.8 | 30 - 40 |

| -CH₂-CH₃ | 0.9 - 1.2 | 5 - 15 |

| C=O | - | 200 - 215 |

| N-H | 1.5 - 3.0 (broad) | - |

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group (C=O) stretch is expected in the region of 1700-1720 cm⁻¹. mdpi.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and propanoyl groups are observed in the 2850-3000 cm⁻¹ range. mdpi.com

N-H Stretch: A moderate absorption band for the N-H stretch of the secondary amine in the piperidine ring is anticipated around 3300-3500 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations from the phenyl ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the piperidine ring would likely be found in the 1000-1250 cm⁻¹ range.

Table 2: Characteristic FT-IR and FT-Raman Bands for this compound This table contains expected vibrational frequencies based on data for analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Piperidine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ketone) | 1700 - 1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-N Stretch | 1000 - 1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, the primary chromophore is the phenyl ring. It is expected to exhibit absorption bands in the UV region, characteristic of π → π* transitions. Typically, benzene (B151609) and its derivatives show a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The ketone group's n → π* transition may also result in a weak absorption at a longer wavelength, potentially overlapping with the B-band.

Mass Spectrometry (e.g., HR-MS, ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HR-MS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The molecular formula for this compound is C₁₄H₁₉NO. nih.govncats.io The calculated monoisotopic mass is 217.146664230 Da. nih.gov An HR-MS analysis, likely using Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 218.1539.

Tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pattern. Plausible fragmentation pathways for the [M+H]⁺ ion could involve:

Loss of the propanoyl group.

Cleavage of the piperidine ring.

Loss of the phenyl group. Analysis of these fragmentation patterns helps to confirm the connectivity of the molecular structure. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity checks. For a compound like this compound, a typical system would involve a silica (B1680970) gel plate as the stationary phase and a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The compound's retention factor (Rf) would depend on the specific solvent system used.

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A reverse-phase HPLC method would be suitable for this compound. sielc.com This would typically employ a C18 column as the stationary phase with a mobile phase of acetonitrile (B52724) and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. sielc.comnih.gov The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Elemental Analysis (e.g., CHNS analysis)

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimental percentages are then compared to the theoretical values calculated from the molecular formula (C₁₄H₁₉NO). A close correlation between the experimental and theoretical values provides strong evidence for the assigned molecular formula.

Table 3: Theoretical Elemental Composition of this compound (C₁₄H₁₉NO) This table contains calculated data based on the molecular formula and atomic weights.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 77.38 |

| Hydrogen (H) | 8.81 |

| Nitrogen (N) | 6.45 |

| Oxygen (O) | 7.36 |

Future Directions and Emerging Research Avenues

Application in Polypharmacology and Multi-Target Ligand Design

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which recognizes that many drugs exert their therapeutic effects by interacting with multiple targets. The 4-phenylpiperidine (B165713) scaffold is present in numerous approved drugs with diverse biological activities, suggesting that derivatives of 1-(4-phenylpiperidin-4-yl)propan-1-one could be designed as multi-target ligands.

Designing for Multiple Targets:

The design of multi-target ligands is a rational approach to developing more effective therapies for complex diseases, such as neurodegenerative disorders and cancer, which often involve multiple biological pathways. Computational methods play a crucial role in this process. By analyzing the binding sites of different target proteins, it may be possible to design a single molecule based on the this compound scaffold that can interact with several of them.

For instance, derivatives of 4-phenylpiperidine have been explored for their activity at various receptors, including sigma receptors and adrenoceptors. A systematic investigation into the activity of this compound and its analogs across a panel of targets could reveal a polypharmacological profile that could be optimized for a specific therapeutic indication.

Table 2: Potential Multi-Target Applications for this compound Derivatives

| Potential Target Class 1 | Potential Target Class 2 | Therapeutic Area |

| Sigma Receptors | Adrenoceptors | Neurological Disorders |

| Dopamine (B1211576) Receptors | Serotonin (B10506) Receptors | Psychiatric Disorders |

| Ion Channels | Enzymes | Cardiovascular Diseases |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These technologies can be applied to accelerate the design and optimization of novel compounds based on the this compound scaffold.

Generative Models for De Novo Design:

Generative AI models can learn the underlying patterns in large datasets of chemical structures and their associated properties. chemrxiv.orgnih.gov These models can then be used to generate novel molecules with desired characteristics. For example, a generative model could be trained on a library of known 4-phenylpiperidine derivatives with activity against a specific target. The model could then be used to design new this compound analogs with predicted high potency and favorable drug-like properties.

Predictive Modeling and Lead Optimization:

Machine learning algorithms can be trained to predict the biological activity and physicochemical properties of molecules. nih.govpreprints.org This can be used to prioritize which derivatives of this compound to synthesize and test, thereby saving time and resources. For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to predict the binding affinity of analogs for a particular target based on their chemical structure.

Table 3: Applications of AI/ML in the Discovery of this compound Analogs

| AI/ML Application | Description | Potential Outcome |

| Generative Models | De novo design of novel molecules with desired properties. | Identification of novel, potent, and synthesizable this compound derivatives. |

| Predictive Modeling (QSAR) | Prediction of biological activity and physicochemical properties. | Prioritization of candidate molecules for synthesis and testing, reducing experimental costs. |

| Lead Optimization | In silico refinement of lead compounds to improve their pharmacological profiles. | Design of optimized this compound analogs with enhanced efficacy and safety. |

The integration of AI and ML into the discovery pipeline for compounds related to this compound holds the promise of accelerating the identification of new therapeutic agents.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Phenylpiperidin-4-yl)propan-1-one, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with functionalization of the piperidine ring. Key steps include Friedel-Crafts acylation or Mannich reactions to introduce the propan-1-one group. Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃), solvents (e.g., dichloromethane or THF), and temperature gradients. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical. Monitoring by TLC and HPLC ensures intermediate purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) with TMS as an internal standard. Decoupling techniques resolve overlapping signals from the piperidine and phenyl groups.

- X-ray Crystallography : Single-crystal X-ray diffraction with SHELXL refinement (e.g., hydrogen-bonding networks, disorder modeling) resolves stereoelectronic properties. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro assays targeting receptors/enzymes relevant to the piperidine scaffold (e.g., GPCRs, serotonin receptors). Dose-response curves (0.1–100 µM) with triplicate measurements ensure reproducibility. Positive controls (e.g., known inhibitors) and cytotoxicity assays (MTT or LDH) validate specificity. Data normalization to vehicle-treated controls minimizes batch effects .

Advanced Research Questions

Q. What computational strategies are recommended to study target binding interactions and structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite for docking into protein active sites (e.g., PDB entries). Adjust grid box size to encompass flexible regions and run 50+ docking poses. Validate with MM/GBSA binding energy calculations .

- MD Simulations : Run 100 ns trajectories in GROMACS or AMBER to assess binding stability. Analyze RMSD, hydrogen bonding, and ligand-protein contact maps.

- QSAR Models : Use MOE or RDKit to correlate substituent effects (e.g., logP, polar surface area) with activity data .

Q. How can electronic structure analysis tools elucidate reactivity and regioselectivity in derivatization reactions?

- Methodological Answer :

- Wavefunction Analysis : Multiwfn calculates Fukui indices (nucleophilic/electrophilic sites) and molecular electrostatic potential (MEP) surfaces. Electron localization function (ELF) maps identify π-π or lone-pair interactions.

- DFT Calculations : Gaussian or ORCA optimizes geometries at B3LYP/6-31G* level. NBO analysis reveals hyperconjugative effects influencing reactivity .

Q. How should researchers address discrepancies in pharmacological data across different assay platforms?

- Methodological Answer :

- Orthogonal Assays : Cross-validate binding affinity using SPR (kinetics) and ITC (thermodynamics). For functional activity, combine cAMP accumulation (ELISA) and calcium flux (Fluo-4) assays.

- Statistical Rigor : Apply Bland-Altman analysis to quantify inter-assay variability. Use hierarchical Bayesian models to pool data from heterogeneous sources .

Q. What experimental designs are optimal for studying metabolic stability and cytochrome P450 interactions?